(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride
Description
(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride (CAS: 1177341-97-7) is a bicyclic heteroaromatic compound featuring an imidazo[2,1-b][1,3]thiazole core with a methylamine sidechain and two hydrochloride counterions. Its molecular formula is C₆H₉Cl₂N₃S, with a molecular weight of 226.13 g/mol . The compound is classified as toxic (T) due to its oral toxicity (R25) and eye irritation (R36) risks, necessitating stringent safety protocols during handling . It is commercially available from multiple suppliers, though some sources note discontinuation of specific stock quantities .
Properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazol-6-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S.2ClH/c7-3-5-4-9-1-2-10-6(9)8-5;;/h1-2,4H,3,7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDPTFFNPHDTFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride can be achieved through several methods. One common approach involves the annulation of the imidazole ring to the thiazole ring or vice versa. This can be done through multicomponent reactions that form the imidazothiazole skeleton . Another method involves the reaction of 1H-imidazole-2-thiones with epichlorohydrin in methanol in the presence of sodium hydroxide at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biology, this compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine
In medicine, this compound is being investigated for its potential as an anticancer agent. It has shown promise in inhibiting the growth of certain cancer cell lines .
Industry
In industry, this compound can be used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of (Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, molecular data, and safety profiles:
Key Observations:
- Substituent Effects: Methylation (C2): The addition of a methyl group at position C2 (e.g., 1-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine dihydrochloride) increases molecular weight by ~14 g/mol compared to the parent compound. Methoxy Modification: The methoxy derivative exhibits a higher molecular weight (256.15 g/mol) and distinct hazards (e.g., respiratory irritation, H335), suggesting altered metabolic pathways compared to the parent compound . Ethylamine Sidechain: Replacing the methylamine with an ethylamine group (e.g., 2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride) reduces chloride content, lowering molecular weight (205.71 g/mol) and hazard severity (Warning vs. Toxic) .
Biological Activity
(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride is a heterocyclic compound that has garnered significant attention in biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : C₆H₉Cl₂N₃S
- IUPAC Name : imidazo[2,1-b][1,3]thiazol-6-ylmethanamine; dihydrochloride
- CAS Number : 1177341-97-7
The compound features a unique structure combining imidazole and thiazole rings, which is crucial for its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are critical in various metabolic pathways.
- Protein-Ligand Interactions : The compound interacts with proteins involved in cell signaling and growth regulation.
- Anticancer Activity : Preliminary studies suggest it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Anticancer Activity
A significant focus has been on the compound's anticancer properties. Various studies have reported its efficacy against different cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.5 | Induction of apoptosis |
| MCF-7 | 8.9 | Cell cycle arrest at G2/M phase |
| A549 | 12.3 | Inhibition of proliferation |
These findings indicate that this compound may serve as a promising lead compound for anticancer drug development.
Protein Aggregation Inhibition
Recent research has highlighted the compound's role in modulating protein aggregation, particularly in the context of neurodegenerative diseases:
- Alpha-Synuclein Aggregation : It was found to inhibit the aggregation of alpha-synuclein, a protein implicated in Parkinson's disease. The compound stabilizes smaller oligomeric forms and redirects fibril formation pathways, potentially offering therapeutic benefits against neurodegeneration .
Study on Anticancer Efficacy
In a study conducted by researchers at [source], this compound was evaluated for its anticancer properties using an MTT assay. The results demonstrated significant cytotoxicity against various cancer cell lines with IC₅₀ values ranging from 8.9 to 12.3 µM.
Study on Neuroprotection
Another study investigated the neuroprotective effects of the compound against amyloid aggregation. The results indicated that it effectively reduced amyloid fibril formation and maintained protein homeostasis in neuronal cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
